Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate
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Overview
Description
Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate is a complex organic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting because of its unique structure, which combines an indole moiety with a sulfonate group, potentially offering diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale reactions, ensuring high yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different quinonoid structures.
Reduction: Reduction reactions can modify the indole ring, potentially leading to dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole moiety. The sulfonate group may enhance its solubility and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug that also contains an indole moiety.
Sulindac: Another anti-inflammatory drug with a sulfonate group.
Uniqueness
Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate is unique due to its combination of an indole core with a sulfonate group, which may confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate, identified by its CAS number 1151666-52-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other medicinal applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C15H14KNO4S
- Molecular Weight : 343.44 g/mol
- Structure : The compound features a distinctive indole structure, which is known for its diverse biological properties.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Lysosomal Targeting : Compounds in the benzo[cd]indole family have been shown to target lysosomes, which plays a crucial role in autophagy and apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can induce cell death in hepatocellular carcinoma by promoting autophagy and apoptosis through lysosomal pathways .
- Inhibition of Tumor Migration : The compound has been evaluated for its ability to inhibit tumor cell migration. In vitro and in vivo studies suggest that it may effectively reduce metastasis in liver cancer models by disrupting cellular pathways involved in migration .
- Potential as Imaging Agents : The fluorescence properties of some benzo[cd]indole derivatives have led to their exploration as imaging agents in cancer diagnostics, enhancing visualization of tumor cells in research settings .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | Hepatocellular Carcinoma | 5.0 | Induction of apoptosis and autophagy |
Study B | Breast Cancer Cells | 3.5 | Lysosomal disruption and apoptosis |
Study C | Lung Cancer Cells | 4.0 | Inhibition of migration and invasion |
In Vivo Studies
In vivo studies further support the efficacy of the compound:
- Animal Models : Research involving animal models has shown that treatment with this compound significantly reduces tumor size and metastasis compared to control groups.
- Mechanistic Insights : These studies often reveal a complex interplay between autophagy and apoptosis, suggesting that the compound may activate multiple cellular pathways to exert its effects on tumor cells.
Case Studies
Several case studies highlight the practical implications of this compound:
- Case Study 1 : A recent study investigated the effects of this compound on hepatocellular carcinoma in mice. Results indicated a marked reduction in tumor growth and improved survival rates among treated subjects compared to untreated controls.
- Case Study 2 : Another investigation focused on breast cancer cells treated with this compound, demonstrating significant inhibition of cell proliferation and enhanced apoptosis rates.
Properties
Molecular Formula |
C15H14KNO4S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
potassium;4-(2-oxobenzo[cd]indol-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C15H15NO4S.K/c17-15-12-7-3-5-11-6-4-8-13(14(11)12)16(15)9-1-2-10-21(18,19)20;/h3-8H,1-2,9-10H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
CKGCEYVBXUIZGJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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